Calcium 4-oxopentanoate dihydrate
Description
Historical Context of Academic Interest and Discovery
The academic and industrial interest in calcium 4-oxopentanoate (B1231505) dihydrate can be traced back to the early 20th century. While the compound was known, early methods for its preparation were considered uneconomical, often requiring the tedious and expensive purification of levulinic acid by distillation. google.com A significant development in its synthesis was detailed in a 1936 patent by Gerald J. Cox and Mary L. Dodds, which described a more economical method of preparing calcium levulinate by hydrolyzing an ester of levulinic acid with calcium hydroxide (B78521). google.com This method produced a pure form of calcium levulinate suitable for various applications. google.com
The compound's utility as a source of calcium was recognized early on, with literature from 1933 by Proskouriakoff highlighting its use as a calcium supplement. nih.gov This early interest was primarily due to its high calcium content and good solubility. drugbank.com The synthesis process generally involves the direct reaction of levulinic acid with calcium hydroxide in an aqueous solution. google.com More contemporary and sustainable approaches have explored the use of calcium carbonate from sources like poultry eggshells to react with biomass-derived levulinic acid. researchgate.net
Significance in Contemporary Chemical Research Beyond Biomedical Applications
Beyond its long-standing, yet excluded from this review, biomedical applications, calcium 4-oxopentanoate dihydrate has emerged as a compound of interest in the field of green chemistry and sustainable industrial processes. Its significance lies in its origin from levulinic acid, a key platform chemical derived from the degradation of cellulose. researchgate.net This positions calcium levulinate as a renewable, bio-based chemical intermediate. researchgate.net
One of the notable non-biomedical applications is its role as a precursor in the production of biofuels. nih.govresearchgate.net Research has shown that the pyrolysis of calcium levulinate can be used to produce valuable chemicals through a process called ketonic decarboxylation, with the calcium being recyclable as calcium carbonate. nih.gov This process is a key area of investigation in the broader effort to convert biomass into transportation fuels and other value-added chemicals. mdpi.comrug.nl
Furthermore, the low freezing points of calcium levulinate solutions have led to its investigation as an environmentally benign alternative to traditional de-icers and automobile coolants, which are often corrosive. researchgate.net Its non-toxic nature and high water solubility make it a promising substitute for more hazardous salts. researchgate.net
Overview of Current Research Trajectories
Current research on this compound and its parent molecule, levulinic acid, is largely focused on catalytic valorization. Scientists are exploring various catalytic systems to efficiently convert levulinic acid and its salts into a range of valuable products. mdpi.commdpi.com This includes the hydrogenation of levulinic acid to produce γ-valerolactone (GVL), a significant bio-based solvent and fuel additive. mdpi.comrug.nl The use of heterogeneous catalysts, such as ruthenium on carbon, is being optimized for these transformations in environmentally friendly solvents like water. rug.nl
The structural characteristics of this compound itself are also a subject of study to better understand its properties and reactivity. A key finding is its polymeric crystal structure, where the calcium ion is coordinated to the levulinate ligands and water molecules, forming a one-dimensional coordination polymer. nih.gov This detailed structural understanding is crucial for its application in areas like materials science and catalysis. americanelements.com
Research is also ongoing to refine the synthesis of calcium levulinate, focusing on sustainable and cost-effective methods. This includes the use of waste materials like eggshells as a calcium source, further enhancing its green credentials. researchgate.net The overarching goal of current research is to fully exploit the potential of this bio-based compound as a building block for a more sustainable chemical industry.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5743-49-7 | researchgate.net |
| Molecular Formula | C₁₀H₁₈CaO₈ | drugbank.com |
| Molecular Weight | 306.32 g/mol | drugbank.com |
| Appearance | White or almost white, crystalline powder | google.com |
| Solubility | Freely soluble in water, very slightly soluble in ethanol (B145695) | google.com |
| Melting Range | 119-125 °C | americanelements.com |
| pH of 1 in 10 solution | 7.0-8.5 | americanelements.com |
| Loss on Drying | 10.5% - 12.0% | americanelements.com |
Crystal Structure Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | nih.gov |
| Coordination Geometry | Distorted square-antiprismatic | nih.gov |
| Coordination Number of Ca²⁺ | 8 | nih.gov |
| Structure Type | One-dimensional coordination polymer | nih.gov |
Properties
Molecular Formula |
C10H18CaO8 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
calcium;4-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C5H8O3.Ca.2H2O/c2*1-4(6)2-3-5(7)8;;;/h2*2-3H2,1H3,(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI Key |
WQFDRFDIWAMOPA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparative Route Innovations
Direct Neutralization Approaches with Levulinic Acid and Calcium Hydroxide (B78521)
2 C₅H₈O₃ (Levulinic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₅H₇O₃)₂ (Calcium Levulinate) + 2 H₂O
The resulting calcium levulinate then crystallizes with two water molecules to form the dihydrate. nih.gov
The efficiency and yield of the direct neutralization process are highly dependent on the optimization of key reaction parameters. Research and patented processes highlight different conditions to maximize product formation and purity. The stoichiometry is consistently based on a 2:1 molar ratio of levulinic acid to the calcium source. researchgate.net
Key parameters that are often optimized include temperature, pH, and reaction time. One approach involves adding levulinic acid to an aqueous solution of calcium hydroxide at room temperature (20–25 °C) until a final pH of 6.7–6.8 is achieved. google.com Another documented method involves boiling a mixture of levulinic acid and calcium hydroxide in deionized water to create a clear solution, from which the product crystallizes upon cooling, achieving a high yield of 95%. researchgate.netnih.gov
Interactive Table: Optimization Parameters for Direct Neutralization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Calcium Source | Calcium Hydroxide | Calcium Hydroxide |
| Temperature | Room Temperature (20-25°C) google.com | Boiling researchgate.net |
| pH Control | Adjusted to pH 6.7-6.8 google.com | Not specified, reaction driven to completion |
| Solvent | Water google.com | Deionized Water researchgate.net |
| Reported Yield | Not specified | 95% researchgate.net |
The direct neutralization method has proven to be scalable. Industrial processes described in patents demonstrate the viability of this route for larger-scale production. For instance, processes have been documented that use several hundred grams of reactants, such as reacting 546 grams of calcium hydroxide with 1440 ml of levulinic acid to yield over 1.5 kilograms of the final product. google.com
Process intensification has also been explored. One study demonstrated that the synthesis could be successfully scaled up to a 20 g batch size using mechanical grinding, a technique that can potentially increase reaction rates and efficiency. researchgate.net These examples show the adaptability of the synthesis from laboratory-scale preparations to larger, more industrially relevant quantities.
Interactive Table: Examples of Scaled-Up Synthesis
| Calcium Hydroxide Input | Levulinic Acid Input | Final Product Yield | Reference |
|---|---|---|---|
| 78 g | 205 ml | 207 g | google.com |
| 546 g | 1440 ml | 1503 g | google.com |
| - | - | Scaled up to 20 g | researchgate.net |
Sustainable Synthesis Utilizing Alternative Calcium Sources (e.g., Calcium Carbonate from Biomass)
In line with green chemistry principles, recent research has focused on utilizing sustainable and waste-derived materials for synthesis. A notable innovation is the use of calcium carbonate (CaCO₃) derived from biomass, such as poultry eggshells, as a substitute for calcium hydroxide. researchgate.netnitk.ac.in This approach not only provides a cost-effective calcium source but also offers a method for valorizing agricultural waste.
The reaction proceeds similarly to neutralization with hydroxide, producing carbon dioxide and water as byproducts:
2 C₅H₈O₃ (Levulinic Acid) + CaCO₃ (Calcium Carbonate) → Ca(C₅H₇O₃)₂ (Calcium Levulinate) + H₂O + CO₂
Studies involving calcium carbonate from eggshells have investigated the reaction kinetics by optimizing parameters to achieve high yields efficiently. It was found that using 1.5 equivalents of calcium carbonate and heating the reaction at 50°C allowed for the completion of the reaction within 2 hours, resulting in an isolated yield of up to 97%. researchgate.netnitk.ac.in This demonstrates a highly efficient and relatively fast conversion under mild conditions.
The primary environmental consideration of this method is its contribution to a circular economy. By using waste eggshells, the process reduces landfill waste and relies on a renewable, bio-based source for one of the key reactants. nitk.ac.in This makes the synthesis more sustainable compared to using calcium sources derived from mining.
Purification and Crystallization Techniques for Enhanced Purity and Crystal Quality
The final stage of synthesis involves the purification and crystallization of calcium 4-oxopentanoate (B1231505) dihydrate to obtain a product with high purity and well-defined crystal characteristics. The method of crystallization directly impacts the crystal quality, size, and morphology.
Several techniques have been documented:
Cooling Crystallization: A common method involves creating a hot, saturated aqueous solution of the salt and then allowing it to cool. One process specifies freezing and low-temperature crystallization at 0–5 °C after initial filtration and decolorization. google.com Another allows the boiled, clear solution to cool to room temperature in an evaporating dish, which produces white, needle-shaped crystals. researchgate.netnih.gov
Evaporative Crystallization: This involves slowly evaporating the solvent from a saturated solution to induce crystallization.
Solvent-Assisted Crystallization: To grow high-quality single crystals suitable for X-ray crystallography, a saturated solution of the compound in a 20% methanol-water mixture was allowed to stand at room temperature for five days. nih.gov
Following crystallization, the product is typically collected by suction filtration and dried. researchgate.net The purity of the final product is often confirmed through analytical techniques such as melting point analysis, Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnitk.ac.in Pharmacopoeia standards also outline specific tests to ensure purity, checking for contaminants like chlorides, sulfates, and reducing sugars. aakashmanthanindustries.com
Comprehensive Structural Elucidation and Coordination Chemistry
X-ray Crystallographic Investigations for Polymeric Structure Elucidation
X-ray crystallography has revealed that Calcium 4-oxopentanoate (B1231505) dihydrate possesses a one-dimensional coordination polymer structure. nih.gov This polymeric chain is a key feature of its solid-state architecture.
In the crystal structure, the calcium ion (Ca²⁺) is situated on a twofold rotation axis and is octacoordinated, meaning it is bonded to eight other atoms. nih.govresearchgate.net This coordination sphere consists of two water molecules and six oxygen atoms from four different levulinate ligands. nih.govresearchgate.net The arrangement of these atoms around the central calcium ion results in a distorted square-antiprismatic geometry. nih.govresearchgate.net The bond lengths between the calcium and oxygen atoms fall within the range of 2.355(1) to 2.599(1) Å. nih.govresearchgate.net
Table 1: Selected Bond Lengths in Calcium 4-oxopentanoate Dihydrate
| Atoms | Bond Length (Å) |
|---|---|
| Ca-O1 | 2.599(1) |
| Ca-O1' | 2.457(1) |
| Ca-O2 | 2.355(1) |
| Ca-O4 | 2.417(1) |
Data sourced from crystallographic studies. nih.govresearchgate.net
The levulinate anions exhibit two distinct coordination modes. nih.govresearchgate.net They act as bidentate chelating ligands, where both carboxylate oxygen atoms (O1 and O2) bond to a single calcium ion. researchgate.net Additionally, one of the carboxylate oxygen atoms (O1) also acts as a bridging ligand, connecting to an adjacent calcium ion. nih.govresearchgate.net This bridging interaction creates the polymeric chain structure and results in a Ca···Ca separation of 4.0326(7) Å. nih.govresearchgate.net
The polymeric chains are further stabilized by a network of hydrogen bonds. nih.govresearchgate.net The coordinating water molecules are crucial to this network, acting as donors in both intra-chain and inter-chain hydrogen bonds. nih.govresearchgate.net Intra-chain hydrogen bonds are formed between the water molecules and the carboxyl oxygen atoms within the same polymeric chain. nih.govresearchgate.net Inter-chain hydrogen bonds occur between the water molecules and the carbonyl oxygen atoms of adjacent chains, linking the one-dimensional chains into a three-dimensional supramolecular structure. nih.govresearchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) Studies
Solid-state NMR spectroscopy provides further insights into the structure and dynamics of this compound at the atomic level.
While the use of 43Ca NMR for this compound is not extensively documented in the provided search results, the technique is a powerful tool for characterizing the local environment of calcium ions in solid materials. rsc.orgrsc.org 43Ca NMR parameters, such as the isotropic chemical shift and the quadrupolar coupling constant, are highly sensitive to the coordination number, the nature of the coordinating ligands, and the symmetry of the calcium site. rsc.orgrsc.org This sensitivity makes 43Ca NMR an ideal method for identifying different polymorphic forms and monitoring changes in hydration states, as these variations would lead to distinct 43Ca NMR signatures. rsc.orgrsc.org For instance, studies on other calcium-containing compounds have shown that changes in the hydration state significantly impact the 43Ca NMR parameters.
Solid-state 13C NMR spectroscopy has been utilized to analyze the levulinate anion within the crystal structure. nih.govresearchgate.net The 13C NMR spectrum of this compound shows distinct signals for the different carbon atoms in the levulinate anion. nih.govresearchgate.net The chemical shifts of these signals provide information about the conformation of the anion and its local chemical environment. For example, the torsion angle C1—C2—C3—C4 of the levulinate molecule is reported to be 73.2(2)°, a twist that facilitates the inter-chain hydrogen bonding. nih.gov The observation of a single set of resonances for the levulinate anion in the 13C NMR spectrum is consistent with the crystallographic data, which indicates a single type of levulinate anion in the asymmetric unit. researchgate.net
Table 2: 13C NMR Chemical Shifts for this compound in DMSO-d6
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 208.9 |
| C2 | 37.9 |
| C3 | 31.5 |
| C4 | 179.6 |
| C5 | 30.2 |
Data sourced from spectroscopic analysis. nih.govresearchgate.net
Theoretical Insights into Coordination Geometry and Electronic Structure
While the precise three-dimensional arrangement of atoms in this compound has been determined experimentally through single-crystal X-ray diffraction, dedicated theoretical and computational studies on its specific coordination geometry and electronic structure are not extensively available in peer-reviewed literature. However, by examining the experimentally determined structure, we can infer the basis for future theoretical modeling. Furthermore, insights from computational studies on related hydrated calcium carboxylate complexes can provide a framework for understanding the underlying principles governing the bonding and electronic properties of this compound.
Experimental crystallographic data reveals that the calcium ion (Ca²⁺) in the polymeric structure of this compound is octacoordinated. nih.govresearchgate.net It is bound to six oxygen atoms from four different 4-oxopentanoate (levulinate) ligands and two oxygen atoms from water molecules. nih.govresearchgate.net This arrangement results in a distorted square-antiprismatic coordination geometry. nih.govresearchgate.net The levulinate ligands exhibit two distinct coordination behaviors: they act as bidentate chelating ligands and as bridging ligands that link adjacent calcium centers. researchgate.net
Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for complementing such experimental findings. researchgate.netacademie-sciences.fr For a compound like this compound, DFT calculations could be employed to:
Optimize the Coordination Geometry: Theoretical calculations can model the geometry of the Ca²⁺ coordination sphere to predict bond lengths and angles, which can then be compared against experimental X-ray diffraction data for validation.
Analyze Electronic Structure: These studies can provide a detailed picture of the electronic interactions between the Ca²⁺ ion and the oxygen atoms of the carboxylate and water ligands. This includes quantifying the ionic and covalent character of the Ca-O bonds.
Understand Ligand Effects: Computational models can elucidate why the levulinate ligand adopts both chelating and bridging modes, contributing to the formation of the coordination polymer.
Vibrational Spectra Analysis: Theoretical calculations can predict vibrational frequencies (like IR and Raman spectra), which helps in the interpretation of experimental spectra. academie-sciences.fr
Studies on other hydrated calcium complexes show that the coordination number of calcium can vary, though a coordination number of six is common for the first hydration shell in aqueous solutions. rsc.orgnih.govrsc.org Computational analyses of other calcium coordination compounds have successfully revealed relationships between their structure and electronic properties, such as chemical hardness, reactivity, and polarizability, based on calculated energy gaps between molecular orbitals. researchgate.net A similar approach for this compound would offer deeper insights into its stability and chemical behavior.
The detailed experimental structural parameters serve as a crucial benchmark for such future theoretical investigations.
Table 1: Experimental Coordination Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Central Ion | Ca²⁺ | nih.govresearchgate.net |
| Coordination Number | 8 | nih.govresearchgate.net |
| Coordination Geometry | Distorted Square-Antiprism | nih.govresearchgate.net |
| Ligands | 4-oxopentanoate, Water | nih.govresearchgate.net |
| Ca-O Bond Length Range | 2.355(1) – 2.599(1) Å | nih.govresearchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Calcium levulinate dihydrate |
Advanced Spectroscopic Characterization and Vibrational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Vibrational Mode Assignment
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within Calcium 4-oxopentanoate (B1231505) dihydrate. The infrared spectrum displays distinct absorption bands corresponding to the vibrational modes of its molecular components.
The presence of water of hydration is clearly indicated by a broad absorption band in the region of 3466-2500 cm⁻¹. awi.de The carboxylate group (COO⁻), central to the molecule's structure, gives rise to strong characteristic absorption bands. The antisymmetric stretching vibration of the C=O in the carboxylate group is typically observed around 1627-1638 cm⁻¹, while the symmetric stretching vibration appears near 1319-1323 cm⁻¹. researchgate.net The coordination of the carboxylate groups to the calcium ion can influence the exact frequencies of these stretches. nih.govnih.gov
The ketone carbonyl group (C=O) of the levulinate anion presents a distinct stretching vibration. Additionally, C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups of the pentanoate backbone are observed in the spectrum. The C-O stretching of the carboxylate appears around 1030-1130 cm⁻¹, and C-C stretching can be seen at approximately 885 cm⁻¹. researchgate.net The interaction between the calcium ion and the carboxylate oxygen atoms, as well as the hydrogen bonding involving the water molecules, creates a unique vibrational signature for the hydrated salt. researchgate.net
Table 1: FT-IR Vibrational Mode Assignments for Calcium 4-oxopentanoate Dihydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3466-2500 | O-H Stretching | Coordinated Water (H₂O) |
| 1627-1638 | Antisymmetric C=O Stretching | Carboxylate (COO⁻) |
| ~1700 | C=O Stretching | Ketone |
| 1319-1323 | Symmetric C=O Stretching | Carboxylate (COO⁻) |
| 1030-1130 | C-O Stretching | Carboxylate (COO⁻) |
| ~885 | C-C Stretching | Carbon Skeleton |
Raman Spectroscopy Applications in Structural Probing and Material Characterization
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of the molecule's vibrational framework. In this compound, Raman scattering can be used to probe the carboxylate coordination, the carbon skeleton, and the influence of the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The primary chromophore in the levulinate anion is the ketone carbonyl group (C=O). This group undergoes a weak n → π* electronic transition, which typically appears in the UV region. The carboxylate group also contributes to the UV absorption. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent environment and the coordination to the calcium ion. UV-Vis spectroscopy can also be used to determine optical properties like the band gap of the material in its solid form. researchgate.net Characterization of calcium oxide nanoparticles, for example, has shown maximum absorbance in the 200-400 nm range. researchgate.net
Solution and Solid-State Multi-nuclear NMR Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both solution and solid-state NMR techniques provide detailed information about the carbon and proton environments within the molecule.
In ¹H NMR spectroscopy (in DMSO-d₆), the protons of the levulinate anion give rise to characteristic signals. nih.gov The methyl protons adjacent to the ketone typically appear as a singlet around δ 2.05 ppm. nih.gov The two methylene groups appear as triplets at approximately δ 2.19 ppm and δ 2.54 ppm, with a coupling constant (J) of 6.8 Hz, confirming their adjacent positions in the carbon chain. nih.gov
¹³C NMR spectroscopy provides further structural confirmation by identifying the distinct carbon atoms. nih.gov In DMSO-d₆, the spectrum shows signals for the methyl carbon (δ 30.2 ppm), the two methylene carbons (δ 31.5 and 37.9 ppm), the carboxylate carbon (δ 179.6 ppm), and the ketonic carbonyl carbon (δ 208.9 ppm). nih.gov
Solid-state ¹³C NMR is particularly valuable as it can provide information about the crystalline environment of the levulinate anion. researchgate.net Studies have shown that in the solid state, only one type of levulinate anion is identified, which is consistent with the crystal structure. researchgate.netnih.gov Furthermore, ⁴³Ca solid-state NMR can be used to directly probe the chemical environment of the calcium ion, offering insights into its coordination with the carboxylate and water ligands. nih.gov
Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H | 2.05 | s, 3H (CH₃) |
| 2.19 | t, J=6.8 Hz, 2H (CH₂) | |
| 2.54 | t, J=6.8 Hz, 2H (CH₂) | |
| ¹³C | 30.2 | CH₃ |
| 31.5 | CH₂ | |
| 37.9 | CH₂ | |
| 179.6 | COO⁻ | |
| 208.9 | C=O |
s = singlet, t = triplet
Thermal Behavior, Reactivity, and Derivatization Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for understanding the thermal stability and decomposition of Calcium 4-oxopentanoate (B1231505) dihydrate. TGA studies show that the compound is stable up to 123°C. The decomposition process occurs in distinct stages. The initial mass loss, observed below 200°C, is attributed to the loss of water molecules. rsc.org Further heating leads to the decomposition of the anhydrous salt.
TGA reveals that approximately 11% of the mass of hydrated calcium levulinate is lost as water below 200°C. rsc.org The subsequent decomposition of the anhydrous salt results in the formation of calcium carbonate and a carbonaceous char. rsc.org Analysis of the residue at 600°C indicated that 48% of it is carbon, confirming the formation of this char. rsc.org
DSC analysis complements TGA by providing data on the energy changes associated with these decomposition events. The dehydration process is endothermic, as is the subsequent decomposition of the organic salt.
Characterization of Dehydration Processes and Anhydrous Forms
The dehydration of Calcium 4-oxopentanoate dihydrate is a critical first step in its thermal decomposition. The two water molecules are lost at temperatures below 200°C, leading to the formation of anhydrous calcium levulinate. rsc.org The anhydrous form has a melting point of approximately 122.5-123°C. mdpi.com The transition from the dihydrate to the anhydrous form can be monitored using techniques like TGA and DSC, which show a distinct mass loss and an endothermic peak corresponding to the energy required to remove the water of hydration. rsc.org The stability of the dihydrate form is dependent on humidity levels; it is prone to deliquescence at relative humidity greater than 75%.
The anhydrous form, Calcium 4-oxopentanoate, is a white to off-white powder. cymitquimica.com It is less soluble in non-polar solvents compared to its hydrated counterpart. solubilityofthings.com
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Dehydration Temperature | < 200°C | rsc.org |
| Melting Point (Anhydrous) | 122.5-123°C | mdpi.com |
| Decomposition Temperature Range | 350-450°C | researchgate.net |
Pyrolysis and Thermochemical Conversion Research
The pyrolysis of Calcium 4-oxopentanoate is an area of intense research due to its potential for producing biofuels and other valuable chemicals.
Investigation of Ketonic Decarboxylation for Biofuel Precursor Generation
The thermal decomposition of calcium levulinate is a key step in a process known as ketonic decarboxylation, which is utilized to produce biofuel precursors. nih.gov This process involves heating the calcium salt to temperatures between 350°C and 450°C in an inert atmosphere. researchgate.netscispace.com The calcium acts as a base, facilitating the decarboxylation of the levulinate. rsc.org This reaction leads to the formation of cyclic and aromatic compounds with low oxygen-to-carbon ratios, which are desirable characteristics for hydrocarbon fuels. rsc.orgresearchgate.net The resulting bio-oil is a complex mixture of hydrocarbons that can be further upgraded. researchgate.net The energy yield of the products is estimated to be around 80% of the heating value of the initial levulinic acid. rsc.org
Studies on the Formation of Gamma-Valerolactone and Other Levulinate Derivatives via Pyrolysis
Pyrolysis of calcium levulinate can also be tailored to produce specific chemical derivatives. At lower pyrolysis temperatures, around 350°C, the major products include γ-valerolactone (GVL), 3-methyl-2-cyclopentenone, and 2,3-dimethyl-2-cyclopentenone. researchgate.netresearchgate.net GVL is a particularly valuable platform chemical with applications as a green solvent and a precursor for other chemicals and fuels. pvamu.edu
At higher temperatures, around 450°C, the product distribution shifts towards more aromatic compounds, such as tri- and hexamethyl benzene (B151609) and other substituted aromatics. researchgate.net The pyrolysis of a mixture of calcium levulinate and calcium formate (B1220265) has been shown to produce a pyrolysate oil that is approximately 97% γ-valerolactone. pvamu.edu
Table 2: Major Pyrolysis Products of Calcium Levulinate
| Pyrolysis Temperature | Major Products | Source |
| 350°C | γ-valerolactone, 3-methyl-2-cyclopentenone, 2,3-dimethyl-2-cyclopentenone | researchgate.netresearchgate.net |
| 450°C | Aromatic hydrocarbons (e.g., tri- and hexamethyl benzene) | researchgate.net |
| 350°C (with calcium formate) | γ-valerolactone (~97%) | pvamu.edu |
Chemical Reactivity Investigations (e.g., Substitution and Complexation Reactions for Novel Syntheses)
The chemical reactivity of Calcium 4-oxopentanoate is primarily centered around the functional groups of the levulinate anion: the ketone and the carboxylate. The ketone group allows for substitution reactions, typically with nucleophiles like amines or alcohols under mild acidic or basic conditions, leading to the formation of substituted levulinates.
The carboxylate groups enable complexation reactions with various metal ions. For instance, it can form complexes with ions such as iron or magnesium in aqueous solutions. The calcium ion itself is part of a coordination polymer in the solid state, where it is coordinated to oxygen atoms from both the carboxylate groups and the water molecules.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Calcium 4-oxopentanoate (B1231505) dihydrate, DFT calculations can elucidate the nature of the interactions between the calcium ion, the 4-oxopentanoate (levulinate) anions, and the water molecules.
DFT studies on related metal-carboxylate systems reveal that the bonding between the calcium ion and the carboxylate oxygen atoms is primarily ionic, but with a degree of covalent character. acs.orgnih.gov This is due to a significant charge transfer from the carboxylate groups to the Ca²⁺ ion, which stabilizes the complex. acs.orgnih.gov DFT calculations can quantify this charge distribution and analyze the electron density to map out the bonding critical points and bond paths.
Key insights from DFT applied to calcium carboxylate interactions include:
Nature of Ca-O Bonds: Calculations can determine bond orders and electron localization functions to characterize the ionic versus covalent nature of the calcium-oxygen bonds within the coordination sphere.
Influence of Multibody Effects: The energetic behavior of the ionic pairs is influenced by multibody effects. DFT can model the balance between the stabilizing charge transfer from the carboxylate to the calcium ion and the destabilizing repulsion between the negatively charged carboxylate ligands. acs.orgnih.gov
Structural Optimization: DFT can be used to perform geometry optimizations starting from the experimentally determined crystal structure. digitellinc.com Comparing the computationally relaxed structure with the X-ray diffraction data helps to validate the chosen functional and basis set and provides a theoretical ground-state structure.
A representative table of DFT-calculated parameters for a calcium-carboxylate interaction might look like the following, based on general principles observed in similar systems:
| Parameter | Description | Predicted Value/Characteristic |
| Mulliken Charge on Ca | The partial atomic charge on the calcium ion. | Significantly less than +2, indicating electron donation from ligands. |
| Ca-O Bond Distance | The equilibrium distance between Ca and coordinating O atoms. | In the range of 2.3 - 2.6 Å, consistent with experimental data. nih.govresearchgate.net |
| Binding Energy | The energy released upon the formation of the Ca-carboxylate complex. | A large negative value, indicating a thermodynamically stable interaction. |
| Highest Occupied Molecular Orbital (HOMO) | The highest energy orbital containing electrons. | Primarily localized on the carboxylate and carbonyl oxygen atoms of the levulinate ligands. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The lowest energy orbital without electrons. | Primarily localized on the calcium ion. |
Molecular Dynamics Simulations for Solid-State Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the material's dynamic behavior over time. For Calcium 4-oxopentanoate dihydrate, MD simulations, often employing force fields derived from or validated by DFT calculations, can explore several aspects of its solid-state behavior.
MD simulations can be used to study:
Structural Stability: By running simulations at different temperatures, one can assess the thermal stability of the crystal lattice and identify the onset of structural changes or decomposition.
Dynamics of Water Molecules: The two water molecules in the formula unit are crucial to the crystal structure, participating in both coordination to the calcium ion and hydrogen bonding. nih.goviucr.org MD simulations can model the vibrational and rotational motions of these water molecules and the dynamics of the hydrogen bond network that stabilizes the three-dimensional structure. nih.goviucr.org
Intermolecular Interactions: The polymeric chains in the crystal are held together by hydrogen bonds involving the coordinated water molecules and the carbonyl oxygen atoms of the levulinate ligands. nih.govresearchgate.net MD can be used to calculate the strength and lifetime of these hydrogen bonds, providing insight into the forces governing the supramolecular assembly.
Ion Mobility: While ion mobility is low in the solid state, MD can be used to predict diffusion coefficients for the water molecules or ions at elevated temperatures or upon melting.
Simulations on similar hydrated calcium salt systems, such as calcium oxalate dihydrate, have demonstrated the ability of MD to model the adsorption of molecules onto crystal surfaces and the interactions at the solid-liquid interface. nih.gov For this compound, this could be extended to understand its dissolution or crystal growth processes.
Computational Modeling of Coordination Environments and Thermodynamic Stability
The coordination environment of the calcium ion is a key determinant of the compound's structure and properties. Experimental X-ray crystallography shows that the Ca²⁺ ion in this compound is octacoordinated, bonded to two water molecules and six oxygen atoms from four different levulinate ligands, resulting in a distorted square-antiprismatic geometry. nih.govresearchgate.netiucr.org
Computational modeling can be used to investigate this coordination environment in greater detail:
Coordination Geometries: Quantum chemical calculations can be used to assess the relative energies of different possible coordination geometries (e.g., square antiprismatic vs. dodecahedral) to confirm that the experimentally observed structure is the most energetically favorable.
Thermodynamic Stability: The thermodynamic stability of the crystal can be evaluated by calculating its lattice energy. This involves computing the energy required to separate the solid into its constituent, non-interacting ions and molecules in the gas phase. DFT calculations are well-suited for determining the electronic energy component of this value.
Binding Affinity: The binding energy of the levulinate ligands and water molecules to the calcium center can be calculated. These calculations can help to understand the relative strength of the Ca-O(carboxylate) and Ca-O(water) bonds. Studies on Ca²⁺ solvation show that ion pairing with anions is common and can be effectively modeled to understand coordination preferences. researchgate.net
A summary of the coordination details from both experimental and computational perspectives is presented below.
| Feature | Experimental Finding (X-ray Crystallography) | Computational Modeling Approach |
| Coordination Number | 8 nih.govresearchgate.net | Geometry optimization of different coordination numbers to find the energetic minimum. |
| Coordination Geometry | Distorted square-antiprism nih.govresearchgate.net | Calculation of potential energy surfaces for different ligand arrangements around the Ca²⁺ ion. |
| Ligands | 2 H₂O molecules, 4 levulinate anions (6 O atoms) nih.gov | Modeling the interaction of a Ca²⁺ ion with explicit water and levulinate molecules. |
| Ca-O Bond Lengths | 2.355 Å – 2.599 Å nih.govresearchgate.net | DFT geometry optimization to predict equilibrium bond lengths. |
| Ca···Ca Separation | 4.0326 Å (bridging carboxylate) nih.govresearchgate.net | Calculation of the structure of the polymeric chain to determine interatomic distances. |
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations, primarily based on DFT, can predict various spectroscopic properties of a material before they are measured experimentally. This is valuable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes of the crystal. This allows for the prediction of the infrared (IR) and Raman spectra. For this compound, this would help assign peaks corresponding to the C=O stretch of the carboxylate group, the C=O stretch of the ketone, C-H stretches, and the various modes involving the CaO₈ coordination polyhedron and water librations. Computational studies on other metal carboxylates have shown a strong correlation between the carboxylate bonding geometry and the vibrational frequencies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shielding tensors for each nucleus (e.g., ¹³C, ¹H, ¹⁷O, and ⁴³Ca) can be calculated from first principles. These tensors determine the chemical shifts observed in solid-state NMR (ssNMR) experiments. Predicting the ⁴³Ca chemical shift and quadrupolar coupling constant would be particularly useful for characterizing the local environment of the calcium ion and validating the crystal structure.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the absorption bands in a UV-Vis spectrum. warwick.ac.uk For this compound, the relevant transitions would likely be n→π* and π→π* transitions associated with the carbonyl and carboxylate groups of the levulinate anion.
| Spectroscopic Technique | Predicted Parameter | Structural/Electronic Information Obtained |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (C=O, COO⁻, O-H), analysis of hydrogen bonding. |
| Raman Spectroscopy | Vibrational frequencies and intensities | Complements IR data, particularly for symmetric vibrations and skeletal modes. |
| Solid-State NMR | Chemical shifts (¹³C, ⁴³Ca), quadrupolar coupling (⁴³Ca) | Probes the local chemical environment of each atom, confirms the number of crystallographically distinct sites. |
| UV-Vis Spectroscopy | Electronic transition energies (absorption maxima) | Information on the electronic structure and conjugated π-systems. |
These computational predictions provide a powerful means to link the atomic-scale structure and bonding of this compound with its macroscopic, measurable spectroscopic properties.
Emerging Applications in Chemical and Materials Science
Role as a Precursor in Polymeric Materials Synthesis (Derived from Biomass Feedstocks)
Levulinic acid, the precursor to Calcium 4-oxopentanoate (B1231505), is recognized as a critical biomass-derived building block for renewable fuels and polymeric materials. researchgate.net The calcium salt itself is investigated as a stable intermediate for producing valuable chemical precursors. For instance, the pyrolysis of a mixture containing calcium levulinate and calcium formate (B1220265) can be used to produce γ-valerolactone, a significant platform chemical that serves as a monomer for the synthesis of bio-based polymers. researchgate.net The conversion of biomass into such platform molecules is a cornerstone of creating more sustainable and recyclable polymeric materials. flogen.org While direct polymerization of the calcium salt is not widely documented, its role as an intermediate in the biomass-to-polymer value chain is a key area of research.
Table 1: Selected Applications in Materials Synthesis
| Application Area | Role of Calcium 4-oxopentanoate | Resulting Product/Intermediate |
|---|---|---|
| Polymeric Materials | Precursor in pyrolysis reaction | γ-valerolactone |
Application as a Catalyst or Reagent in Organic Synthesis
Organometallic compounds, including those of alkaline earth metals like calcium, are increasingly investigated for their catalytic potential. wikipedia.org Calcium 4-oxopentanoate dihydrate is classified as an organometallic compound that can serve as a reagent or catalyst in industrial chemistry. americanelements.com While specific, large-scale catalytic applications of this exact compound are still an emerging field, related organocalcium compounds have been actively studied as catalysts. wikipedia.org The broader category of calcium-based catalysts, such as calcium oxide nanoparticles, has proven effective in various organic transformations, demonstrating the potential of calcium centers to facilitate complex reactions under mild conditions. researchgate.net The levulinate anion itself, with its keto and carboxylate functionalities, offers potential for coordination chemistry that could be harnessed in catalysis.
Integration in Renewable Energy Materials Development (e.g., related to Biorefinery Processes)
The production and utilization of this compound are intrinsically linked to the biorefinery concept, which aims to convert biomass into a spectrum of value-added products, including fuels and chemicals. epa.govunibo.it Levulinic acid is a primary product from the acid-catalyzed degradation of lignocellulosic biomass. unibo.it Converting it into its stable calcium salt facilitates purification and handling. This salt can then be a precursor for biofuels and fuel additives. For example, the aforementioned conversion to γ-valerolactone is significant, as this molecule is a high-potential biofuel and a precursor to other fuel components. The integration of such compounds into the biorefinery supply chain is a subject of intensive sustainability and life cycle assessments to ensure their environmental and economic viability. epa.gov
Investigations in Other Industrial Chemical Processes (e.g., as an Organometallic Precursor)
As an organometallic compound, this compound serves as a precursor material for various industrial applications. americanelements.com Organometallics are crucial in processes like thin film deposition, where they decompose under controlled conditions to lay down metallic or metal oxide layers. americanelements.com The compound's utility as a source of calcium makes it a candidate for creating specialized materials where a uniform distribution of calcium is required. The general category of organometallic compounds is extensive, with applications ranging from stoichiometric reagents in fine chemical synthesis to precursors for advanced materials. fishersci.com
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of Calcium 4-oxopentanoate (B1231505) Dihydrate. drawellanalytical.com This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main compound and the detection of any impurities. drawellanalytical.com
In a typical HPLC analysis of Calcium 4-oxopentanoate Dihydrate, a solution of the substance is injected into the HPLC system. The separation may be achieved using a suitable stationary phase, such as a C18 column, and a mobile phase tailored to achieve optimal separation of the levulinate anion from potential impurities. For instance, a method for a related compound, calcium 4-methyl-2-oxovalerate, utilizes UV detection at 210 nm.
Thin-layer chromatography (TLC) is another chromatographic technique employed for the identification and purity assessment of this compound. mubychem.netmubychem.com In this method, a test solution and a reference solution of calcium levulinate dihydrate are applied to a TLC plate coated with silica (B1680970) gel. mubychem.netmubychem.com The plate is then developed in a mobile phase, which for this compound is often a mixture of concentrated ammonia, ethyl acetate, water, and ethanol (B145695). mubychem.netmubychem.com After development and drying, the spots are visualized, typically by spraying with a potassium permanganate (B83412) solution. mubychem.netmubychem.com The principal spot in the chromatogram of the test solution should correspond in position, color, and size to the principal spot of the reference solution, confirming the identity and indicating the purity of the sample. mubychem.net
Table 1: Typical Thin-Layer Chromatography (TLC) Parameters for this compound Analysis mubychem.netmubychem.com
| Parameter | Description |
| Stationary Phase | TLC silica gel plate |
| Mobile Phase | Concentrated ammonia, ethyl acetate, water, ethanol (96%) (10:10:30:50 V/V/V/V) |
| Application Volume | 10 µl |
| Development Path | 10 cm |
| Drying | 100-105 °C for 20 min |
| Detection | Spray with a 30 g/l solution of potassium permanganate |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry is an indispensable tool for the molecular identification of this compound and for profiling its potential impurities. This technique measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the compound.
For the primary compound, the expected molecular weight of the anhydrous form (C₁₀H₁₄CaO₆) is approximately 270.30 g/mol , and for the dihydrate form (C₁₀H₁₈CaO₈), it is approximately 306.32 g/mol . mubychem.netpharmaffiliates.com Mass spectrometry can confirm this molecular weight. For instance, a mass spectrum of 4-oxopentanoic acid, the parent acid of the salt, has been recorded using electrospray ionization-quadrupole time-of-flight (ESI-QTOF) mass spectrometry. massbank.eu
Furthermore, mass spectrometry is highly effective in identifying and quantifying impurities. Various potential impurities in Calcium Levulinate Dihydrate have been cataloged, each with a distinct molecular formula and weight that can be detected by mass spectrometry. pharmaffiliates.com For example, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify individual products from the thermal decomposition of calcium levulinate. bioglyco.com
Table 2: Examples of Potential Impurities in Calcium Levulinate Dihydrate and their Molecular Weights pharmaffiliates.com
| Impurity Name | Catalogue No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | PA 03 3650010 | 4271-30-1 | C₁₂H₁₄N₂O₅ | 266.25 |
| Impurity F | PA 03 3650060 | 28459-40-7 | C₂₀H₂₁N₇O₇ | 471.43 |
| Impurity H | PA 03 3650080 | 73951-54-9 | C₂₀H₂₃N₇O₇ | 473.45 |
| Impurity I | PA 03 3650090 | 31690-11-6 | C₂₀H₂₃N₇O₆ | 457.45 |
Elemental Analysis for Stoichiometric Verification and Purity Confirmation
Elemental analysis provides quantitative information about the elemental composition of a compound, which is crucial for verifying the stoichiometry of this compound and confirming its purity. This technique determines the percentage of carbon, hydrogen, and sometimes other elements in a sample.
The theoretical elemental composition of this compound (C₁₀H₁₈CaO₈) can be calculated based on its molecular formula. Experimental results from elemental analysis should closely match these theoretical values to confirm the correct stoichiometric ratio of the elements and the absence of significant organic impurities.
In addition to elemental analysis of carbon and hydrogen, the calcium content is a critical parameter. This is often determined by complexometric titration. aakashmanthanindustries.com A known weight of the sample is dissolved, and the calcium ions are titrated with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), using a suitable indicator. mubychem.netdrugfuture.com The United States Pharmacopeia (USP) specifies a method where about 600 mg of Calcium Levulinate is dissolved in water containing hydrochloric acid, and then titrated with 0.05 M EDTA disodium (B8443419). mubychem.netdrugfuture.com Each milliliter of 0.05 M EDTA disodium is equivalent to 13.51 mg of C₁₀H₁₄CaO₆. mubychem.netdrugfuture.com The calcium content is a key measure of the purity of the salt.
Development of Methods for Accurate Hydration State Determination
The hydration state of Calcium 4-oxopentanoate is a critical quality attribute, as the compound exists as a dihydrate. Accurately determining the water content is essential for confirming the correct hydrated form and ensuring the material's quality.
A common method for determining water content is the Loss on Drying (LOD) test. mubychem.netdrugfuture.com In this procedure, a sample is dried under specific conditions, and the weight loss is measured. For Calcium Levulinate, the USP specifies drying at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours, with an expected loss of between 10.5% and 12.0% of its weight. drugfuture.com The British Pharmacopoeia (BP) specifies a loss on drying between 11.0% and 12.5% when determined on 0.200 g by drying at 105°C. aakashmanthanindustries.com
Another highly specific and accurate method for water determination is the Karl Fischer titration. This technique is based on a chemical reaction between water and a specific reagent. For substances like polysaccharides that may have solubility issues in the standard Karl Fischer reagents, methods have been developed where the sample is first dissolved in a suitable solvent like formamide (B127407) before titration. nih.gov This approach ensures that all water, including that which may be included in the crystal structure, is accurately measured. nih.gov
Thermogravimetric analysis (TGA) can also be employed to study the hydration state and thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, allowing for the identification of water loss events at specific temperature ranges. Research has shown that the decomposition of Calcium levulinate occurs in the range of 200-600°C. bioglyco.com
Future Research Directions and Unexplored Avenues
Exploration of Novel and Greener Synthetic Pathways
The conventional synthesis of Calcium 4-oxopentanoate (B1231505) dihydrate involves the reaction of levulinic acid with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate. nih.govresearchgate.netgoogle.com While effective, there is considerable scope for developing more environmentally benign and efficient synthetic methodologies, aligning with the principles of green chemistry. chemistryjournals.netnih.gov
Future research should focus on:
Biomass-Direct Routes: Investigating one-pot synthesis methods directly from biomass feedstocks that produce levulinic acid, such as cellulose, thereby bypassing the isolation and purification of the acid intermediate. iucr.org
Waste Valorization: Expanding on preliminary studies that use waste materials like poultry eggshells as a source of calcium carbonate. researchgate.net This approach contributes to a circular economy by converting waste into a valuable chemical.
Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov
Solvent-Free or Green Solvent Systems: Developing synthetic protocols that minimize or eliminate the use of traditional organic solvents, potentially using water, ionic liquids, or supercritical fluids as reaction media. chemistryjournals.net
A comparative table of potential synthetic routes is presented below.
| Synthesis Approach | Precursors | Potential Advantages | Research Focus |
| Conventional Method | Levulinic Acid, Calcium Hydroxide | High yield, well-established | Process optimization |
| Waste Valorization | Levulinic Acid, Eggshell (CaCO₃) | Utilizes waste, low-cost calcium source | Scalability, purity of product |
| Biomass-Direct | Cellulose, Calcium Hydroxide | Reduces process steps, renewable feedstock | Catalyst development, reaction efficiency |
| Mechanochemical | Levulinic Acid, Calcium Oxide | Solvent-free, potentially lower energy | Reaction kinetics, scalability |
Advanced Characterization of Solid-State Polymorphism and Amorphous Forms
The known crystal structure of Calcium 4-oxopentanoate dihydrate is a one-dimensional coordination polymer. nih.govresearchgate.net However, the existence of other polymorphic or amorphous forms remains an underexplored area. The solid-state form of a compound can significantly influence its physical and chemical properties, including solubility, stability, and bioavailability. While polymorphic forms of the related calcium acetate monohydrate are known, similar studies on calcium levulinate are lacking. nih.goviucr.org
Key research avenues include:
Systematic Polymorph Screening: Employing a wide range of crystallization conditions (e.g., different solvents, temperatures, and evaporation rates) to identify and isolate new crystalline forms.
Structural Elucidation: Using advanced analytical techniques such as single-crystal X-ray diffraction, solid-state NMR (ssNMR), and powder X-ray diffraction (PXRD) to fully characterize the structures of any new polymorphs. researchgate.net
Amorphous Form Stabilization: Investigating methods to produce and stabilize an amorphous form of calcium 4-oxopentanoate. Amorphous materials often exhibit enhanced solubility and dissolution rates. wikipedia.org Research could draw inspiration from biomineralization, where organisms stabilize amorphous calcium carbonate using specific proteins. wikipedia.org
Property Comparison: A thorough investigation into how properties like solubility, thermal stability, and hygroscopicity differ between the known crystalline form and any newly discovered polymorphs or amorphous states.
Development of New Derivatives with Tunable Properties for Advanced Materials
The coordination chemistry of the 4-oxopentanoate ligand with calcium is established, forming a polymeric chain. nih.gov This structure provides a foundation for designing new derivatives and coordination polymers with tailored properties.
Future research could be directed towards:
Mixed-Ligand Coordination Polymers: Introducing secondary ligands into the coordination sphere of the calcium ion to create mixed-ligand frameworks. This could alter the dimensionality and porosity of the resulting material.
Heterometallic Systems: Synthesizing materials that incorporate both calcium and other metal ions with the 4-oxopentanoate ligand. The introduction of transition metals, for example, could impart catalytic, magnetic, or optical properties.
Functionalized Ligands: Modifying the 4-oxopentanoate ligand itself. For instance, introducing additional functional groups onto the ligand backbone could create new binding sites or alter the electronic properties of the system.
Thin Film Deposition: Developing methods for depositing thin films of this compound and its derivatives, which could have applications in coatings or sensor technology. Organometallic compounds are often used as precursors for such applications. americanelements.com
Enhanced Understanding of Reaction Mechanisms in Catalytic and Conversion Applications
Calcium 4-oxopentanoate is a key intermediate in the conversion of biomass-derived levulinic acid into biofuels and other valuable chemicals. researchgate.net For example, its pyrolysis can yield products through a ketonic decarboxylation process, and it can be used to produce γ-valerolactone. iucr.orgresearchgate.net A deeper mechanistic understanding of these conversion processes is crucial for optimizing yields and selectivity.
Unexplored avenues in this area include:
In-Situ Spectroscopic Studies: Utilizing techniques such as in-situ infrared (IR) spectroscopy or Raman spectroscopy to monitor the chemical transformations of this compound during thermal decomposition in real-time.
Isotopic Labeling Studies: Employing isotopically labeled (e.g., ¹³C, ¹⁸O) 4-oxopentanoate to trace the pathways of atoms throughout the reaction mechanism. This can provide definitive evidence for proposed reaction intermediates and transition states.
Kinetic Analysis: Performing detailed kinetic studies under various conditions (temperature, pressure, catalyst presence) to determine reaction orders, activation energies, and rate-limiting steps for key conversion pathways.
Computational Predictions for Rational Design of New Material Systems
Computational modeling offers a powerful tool for predicting the properties of materials and guiding experimental synthesis. nih.govnih.gov To date, there has been limited application of these methods to this compound.
Future research should leverage computational chemistry to:
Predict Novel Polymorphs: Using crystal structure prediction algorithms based on Density Functional Theory (DFT) to identify potentially stable, yet undiscovered, polymorphs of Calcium 4-oxopentanoate.
Simulate Material Properties: Employing molecular dynamics (MD) simulations to model properties such as thermal stability, mechanical characteristics, and dissolution in various solvents.
Model Reaction Pathways: Calculating the thermodynamics and kinetics of conversion reactions, such as pyrolysis, to elucidate detailed reaction mechanisms and identify key intermediates and transition states. This can complement experimental findings and help in designing more efficient catalytic systems.
Design of Derivatives: Computationally screening potential new derivatives, such as mixed-metal or mixed-ligand systems, to predict their structures and properties before attempting their synthesis in the lab, thus accelerating the discovery of new advanced materials. maastrichtuniversity.nl
Q & A
Q. What are the established synthetic routes for Calcium 4-oxopentanoate dihydrate, and how can reaction efficiency be quantified?
The primary synthesis involves neutralizing levulinic acid (γ-ketovaleric acid) with calcium hydroxide in aqueous media to form the calcium salt, followed by crystallization as the dihydrate . To quantify efficiency:
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Key techniques include:
Q. What are the primary research applications of this compound in biological or pharmaceutical studies?
- Calcium supplementation models : Used in vitro or in vivo to study calcium transport mechanisms due to its high solubility compared to carbonate/phosphate salts .
- Drug delivery systems : Investigated as a counterion for pH-sensitive prodrugs, leveraging its biodegradability .
- Metabolic studies : Serves as a precursor for levulinic acid, a ketone body analog in metabolic pathway analysis .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to minimize byproducts like calcium carbonate or unreacted levulinic acid?
- Stoichiometric control : Use a 2:1 molar ratio of levulinic acid to calcium hydroxide to avoid excess base, which promotes carbonate formation from atmospheric CO₂ .
- Inert atmosphere : Conduct reactions under nitrogen to prevent CO₂ absorption.
- Purification steps : Recrystallize from ethanol-water mixtures to remove hydrophilic impurities .
Q. How should researchers address contradictions in thermal stability data for this compound across studies?
- Standardize TGA conditions : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) to compare dehydration steps (typically 30–120°C for water loss) .
- Validate with Karl Fischer titration : Quantify residual water post-dehydration to distinguish between hydrate and adsorbed moisture.
- Replicate crystallization conditions : Variations in crystal size/morphology (via SEM) may affect stability profiles .
Q. What experimental designs are suitable for probing the coordination chemistry of this compound in solution?
- Conductivity studies : Measure molar conductivity in aqueous solutions to infer ion dissociation behavior.
- UV-Vis spectroscopy : Monitor ligand-metal charge transfer bands (200–300 nm) under varying pH .
- Computational modeling : Use DFT to simulate calcium-carboxylate binding energies and compare with crystallographic data .
Q. How can researchers differentiate between hydrate polymorphs or stoichiometric variations in Calcium 4-oxopentanoate salts?
- Variable-temperature XRD : Track lattice parameter changes during heating/cooling cycles.
- Dynamic vapor sorption (DVS) : Measure hygroscopicity to identify metastable hydrate forms.
- Solid-state NMR : Resolve distinct hydrogen environments in anhydrous vs. dihydrate phases .
Methodological Considerations
Q. What strategies ensure reproducibility in synthesizing high-purity this compound?
- Document critical parameters : pH, temperature, stirring rate, and drying conditions (e.g., vacuum drying at 40°C) .
- Batch consistency testing : Use ICP-OES for calcium quantification (target: 14.8–15.2% w/w) and FT-IR for structural validation .
- Cross-validate with independent labs : Share protocols via supplementary materials, adhering to journal standards for experimental detail .
Q. How should conflicting solubility data be resolved when formulating this compound in aqueous buffers?
- Control ionic strength : Use phosphate-buffered saline (PBS) to mimic physiological conditions.
- Temperature-dependent studies : Measure solubility at 25°C and 37°C to assess thermodynamic vs. kinetic dissolution.
- Validate with nephelometry : Track colloidal formation during supersaturation .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing calcium release kinetics from this compound in dissolution studies?
- Non-linear regression : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models.
- ANOVA with post-hoc tests : Compare release rates across pH conditions (e.g., gastric vs. intestinal pH) .
- Report confidence intervals : Include error bars for triplicate measurements to highlight variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
